molecular formula C15H17F2N3O2S B3013038 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034334-82-0

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B3013038
CAS RN: 2034334-82-0
M. Wt: 341.38
InChI Key: QWIPNLMPOUIXAJ-UHFFFAOYSA-N
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Description

The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a novel molecule that is likely to possess interesting chemical and physical properties due to its structural features. The presence of a 1,2,4-oxadiazole ring suggests potential biological activity, while the difluorocyclohexyl and thiophenyl groups may contribute to unique electronic and steric characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, often starting with the formation of key heterocyclic intermediates. For instance, the synthesis of a related thiazole derivative was achieved by characterizing the intermediate using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR, followed by X-ray diffraction to determine the crystal structure . Similarly, the synthesis of a tetrahydrobenzo[b]thiophen derivative involved an acylation reaction facilitated by microwave-assisted Gewald reaction, indicating that such methodologies could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often elucidated using X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation . For example, the crystal structure of a related acetamide showed a monoclinic space group with specific unit cell dimensions . These techniques would be essential in determining the precise molecular geometry of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide.

Chemical Reactions Analysis

The reactivity of such molecules can be inferred from their electronic structure, which can be studied using density functional theory (DFT). The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's ability to participate in chemical reactions. For instance, a related compound was found to have electrophilic character, suggesting a propensity to act as an electron acceptor in reactions with nucleophiles . This kind of analysis would be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The thermodynamic properties can be calculated at different temperatures to understand their stability and reactivity . Spectroscopic techniques like IR and NMR are invaluable for identifying functional groups and assessing purity . The presence of fluorine atoms, as in the case of a related trifluoroacetamide, would be expected to influence the compound's physical properties, such as its boiling point and solubility .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides exhibited variable antimicrobial activities against selected microbial species, with certain compounds displaying potent action relative to reference standards. This research underscores the antimicrobial potential of 1,3,4-oxadiazole derivatives, suggesting their suitability for further biological screening and potential application trials in antimicrobial therapy (Gul et al., 2017).

Anti-inflammatory Activity

Substituted 1,3,4-oxadiazoles have been synthesized and shown to possess anti-inflammatory activity. In studies using the Carrageenan-induced edema test in rat paws, these compounds demonstrated significant protective effects, indicating their potential as anti-inflammatory agents (Nargund et al., 1994).

Anticancer Properties

Research into 1,3,4-oxadiazole derivatives has also revealed their potential anticancer activities. For example, certain thiazole derivatives were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their promise as anticancer agents (Evren et al., 2019). Additionally, imidazothiadiazole analogs exhibited powerful cytotoxic results against breast cancer cell lines, further underscoring the anticancer potential of 1,3,4-oxadiazole derivatives and related compounds (Abu-Melha, 2021).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c16-15(17)4-1-11(2-5-15)14-19-13(22-20-14)8-18-12(21)7-10-3-6-23-9-10/h3,6,9,11H,1-2,4-5,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIPNLMPOUIXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CSC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

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